molecular formula C33H40N2O6 B12770418 Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester CAS No. 132619-53-5

Carbamic acid, ((1S,2S,4R)-5-(((1S,2S,3R)-2,3-dihydro-2,3-dihydroxy-1H-inden-1-yl)amino)-2-hydroxy-5-oxo-1,4-bis(phenylmethyl)pentyl)-, 1,1-dimethylethyl ester

Cat. No.: B12770418
CAS No.: 132619-53-5
M. Wt: 560.7 g/mol
InChI Key: HKAQGSPFDKETKG-HPZRALQFSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common method is the reaction between an appropriate amine and a carboxylic acid derivative.

      Reaction Conditions: Specific conditions vary depending on the synthetic route, but protecting groups (such as tert-butoxycarbonyl, Boc) play a crucial role in controlling regioselectivity.

      Industrial Production: Information on large-scale industrial production methods is limited, likely due to its complexity and specialized applications.

  • Chemical Reactions Analysis

      Reactivity: Carbamic acid derivatives can undergo various reactions, including hydrolysis, esterification, and amidation.

      Common Reagents and Conditions: Acidic or basic hydrolysis conditions are used to remove the Boc protecting group. Esterification reactions involve carboxylic acid derivatives and alcohols.

      Major Products: The major products depend on the specific reaction and starting materials.

  • Scientific Research Applications

      Chemistry: Carbamic acid derivatives serve as intermediates in organic synthesis, especially in peptide chemistry.

      Biology: They may be used in drug design and development due to their structural diversity.

      Medicine: Research focuses on potential therapeutic applications, although specific examples are scarce.

      Industry: Limited information exists regarding industrial applications.

  • Mechanism of Action

    • Unfortunately, detailed information on the mechanism of action for this specific compound is not readily available. Further research would be necessary to elucidate its biological effects.
  • Comparison with Similar Compounds

      Similar Compounds: Other Boc-protected amines and related heterocyclic compounds.

      Uniqueness: The specific combination of the indene moiety, amino acid side chains, and Boc protection makes this compound unique.

    Properties

    CAS No.

    132619-53-5

    Molecular Formula

    C33H40N2O6

    Molecular Weight

    560.7 g/mol

    IUPAC Name

    tert-butyl N-[(2S,3S,5R)-5-benzyl-6-[[(1S,2S,3R)-2,3-dihydroxy-2,3-dihydro-1H-inden-1-yl]amino]-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

    InChI

    InChI=1S/C33H40N2O6/c1-33(2,3)41-32(40)34-26(19-22-14-8-5-9-15-22)27(36)20-23(18-21-12-6-4-7-13-21)31(39)35-28-24-16-10-11-17-25(24)29(37)30(28)38/h4-17,23,26-30,36-38H,18-20H2,1-3H3,(H,34,40)(H,35,39)/t23-,26+,27+,28+,29-,30+/m1/s1

    InChI Key

    HKAQGSPFDKETKG-HPZRALQFSA-N

    Isomeric SMILES

    CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)[C@H](C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H]3[C@@H]([C@@H](C4=CC=CC=C34)O)O)O

    Canonical SMILES

    CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(CC(CC2=CC=CC=C2)C(=O)NC3C(C(C4=CC=CC=C34)O)O)O

    Origin of Product

    United States

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